N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide is a chemical compound with the molecular formula C19H25FN2OS It is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide typically involves the reaction of 4-fluorophenacyl bromide with a thiazole derivative under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that it can bind to specific proteins, affecting their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide is unique due to its specific combination of a fluorophenyl group and a thiazole ring connected to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6384-97-0 |
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Molecular Formula |
C19H25FN2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide |
InChI |
InChI=1S/C19H25FN2OS/c1-2-3-4-5-6-7-8-9-18(23)22-19-21-17(14-24-19)15-10-12-16(20)13-11-15/h10-14H,2-9H2,1H3,(H,21,22,23) |
InChI Key |
UYXPKOPVBDDIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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